molecular formula C13H11F3N6O B2423713 1-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 2034327-45-0

1-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide

Numéro de catalogue: B2423713
Numéro CAS: 2034327-45-0
Poids moléculaire: 324.267
Clé InChI: GDRGFPGFKDGNOM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide is a high-purity chemical compound supplied for research and development purposes. This product is strictly for use by technically qualified individuals in a laboratory setting. This compound belongs to a class of nitrogen-linked heterocycles, specifically featuring a [1,2,4]triazolo[4,3-a]pyridine core. Compounds within this structural class have been identified in scientific literature as possessing significant biological activity and research value. Related [1,2,4]triazolo[4,3-a]pyridine derivatives have been investigated as potent inhibitors of key biological targets, such as p38 Mitogen-Activated Protein Kinases (p38 MAPK) . The inhibition of such kinases is a prominent research area for investigating potential therapeutic strategies for a range of conditions, including inflammatory diseases, autoimmune disorders, and certain cancers . Furthermore, the structural motif of a pyrazole carboxamide is a key feature in several bioactive molecules and is recognized for its role in fungicidal research, particularly as a critical component in succinate dehydrogenase inhibitors (SDHIs) . Researchers can utilize this compound as a key intermediate or building block in medicinal chemistry and drug discovery programs. It is also suitable for biochemical screening, target validation, and structure-activity relationship (SAR) studies. The product is offered with a minimum purity of 95% and is supplied for research and development use only. It is not intended for any other uses, including but not limited to foods, cosmetics, drugs (human or veterinary), biocides, or pesticides. This product is not for consumer use and is not sold to individuals.

Propriétés

IUPAC Name

2-methyl-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N6O/c1-21-9(2-4-18-21)12(23)17-7-11-20-19-10-6-8(13(14,15)16)3-5-22(10)11/h2-6H,7H2,1H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRGFPGFKDGNOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

1-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₂H₁₀F₃N₇O
  • Molecular Weight : 325.25 g/mol
  • CAS Number : 2034458-00-7

The presence of the trifluoromethyl group and the triazole ring contributes to its unique biological properties.

Research indicates that compounds containing triazole and pyrazole moieties exhibit various biological activities, including:

  • Antifungal Activity : Compounds similar to this compound have shown moderate antifungal effects against pathogens such as Gibberella zeae and Fusarium oxysporum at concentrations around 100 µg/mL. Specifically, derivatives have demonstrated over 50% inhibition against these fungi, outperforming standard fungicides like carboxin and boscalid .
  • Anticancer Activity : The compound's structural analogs have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, certain derivatives exhibited significant activity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines with IC50 values ranging from 6.2 µM to 43.4 µM .

Antifungal Efficacy

In a study assessing a series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamides, it was found that specific compounds displayed notable antifungal properties. For example:

  • Compound 6a : Showed more than 50% inhibition against Gibberella zeae at a concentration of 100 µg/mL.

This suggests a promising application in agricultural fungicides.

Anticancer Studies

A recent investigation into the cytotoxic effects of triazole derivatives revealed that:

  • Compound 47f exhibited an IC50 value of 6.2 µM against HCT-116 cells.

This highlights the potential for developing new anticancer agents based on this scaffold .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntifungalGibberella zeae>50% inhibition at 100 µg/mL
AnticancerMCF-743.4
AnticancerHCT-1166.2

Q & A

Q. What are the key synthetic routes for synthesizing 1-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step processes, including:

  • Step 1: Formation of the triazolo[4,3-a]pyridine core via cyclocondensation of hydrazine derivatives with trifluoromethyl-substituted precursors under reflux conditions (e.g., ethanol, 80°C, 12 hours) .
  • Step 2: Introduction of the pyrazole-carboxamide moiety via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt in DMF at 0–25°C) .
  • Critical Parameters: Solvent polarity (DMF vs. THF) and temperature control are crucial to avoid side reactions. For example, excessive heat during the coupling step can lead to decomposition of the trifluoromethyl group .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

  • NMR Analysis: The 1H^1H NMR spectrum should show distinct signals for the methyl groups (δ ~2.5–3.0 ppm) and trifluoromethyl (δ ~-60 ppm in 19F^{19}F NMR). Aromatic protons in the triazole and pyridine rings appear as multiplets between δ 7.0–8.5 ppm .
  • Mass Spectrometry: High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]+^+ at m/z 410.1) and fragmentation patterns consistent with the triazole-pyrazole backbone .
  • X-ray Crystallography: Used to resolve bond angles and confirm regiochemistry of the triazole ring, particularly to distinguish between [1,2,4]triazolo[4,3-a]pyridine and alternative isomers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across studies?

Methodological Answer: Discrepancies often arise from variations in:

  • Assay Conditions: For example, differences in cell lines (HEK293 vs. HeLa) or ATP concentrations in kinase assays can alter IC50_{50} values. Standardize protocols using reference inhibitors (e.g., staurosporine for kinase activity) .
  • Compound Purity: HPLC purity thresholds (>98%) should be enforced, as trace impurities (e.g., unreacted trifluoromethyl precursors) can skew bioactivity results .
  • Data Normalization: Use internal controls (e.g., β-galactosidase assays) to account for batch-to-batch variability in cell viability assays .

Q. What computational strategies are effective for predicting the binding affinity of this compound to adenosine A2A_{2A}2A​ receptors?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model interactions between the trifluoromethyl group and hydrophobic pockets in the receptor (e.g., Phe168 and Leu249 residues) .
  • MD Simulations: Perform 100-ns simulations in explicit solvent (TIP3P water) to assess stability of hydrogen bonds between the carboxamide group and Asn253 .
  • Free Energy Calculations: Apply MM/GBSA to predict binding free energies, with attention to entropy penalties from rigid triazole-pyridine conformations .

Q. How can researchers optimize the reaction workflow to mitigate low yields during scale-up synthesis?

Methodological Answer:

  • Flow Chemistry: Implement continuous flow reactors for the cyclocondensation step to improve heat transfer and reduce reaction time (e.g., 4 hours vs. 12 hours in batch) .
  • Catalyst Screening: Test palladium-based catalysts (e.g., Pd(OAc)2_2) for Suzuki-Miyaura coupling steps, optimizing ligand-to-metal ratios to suppress homocoupling byproducts .
  • In-line Analytics: Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation, enabling rapid adjustment of stoichiometry .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the metabolic stability of this compound in hepatic microsomes?

Methodological Answer:

  • Source of Contradiction: Variability in microsome sources (human vs. rat) and incubation conditions (NADPH concentration, incubation time).
  • Resolution Strategy:
    • Conduct parallel assays using pooled human liver microsomes (HLM) with 1 mM NADPH and 37°C incubation for 30 minutes .
    • Quantify metabolites via LC-MS/MS, focusing on oxidative degradation at the pyrazole methyl group (major metabolic soft spot) .
    • Compare results against positive controls (e.g, verapamil for CYP3A4-mediated metabolism) .

Experimental Design Considerations

Q. What in vitro assays are most suitable for evaluating the off-target kinase inhibition profile of this compound?

Methodological Answer:

  • Panel Selection: Use a kinase profiling panel (e.g., Eurofins KinaseProfiler) covering >400 kinases, with emphasis on CMGC and TK families due to structural homology with adenosine receptors .
  • Concentration Range: Test at 1 µM and 10 µM to identify potent off-target hits (IC50_{50} < 100 nM).
  • Data Interpretation: Apply hierarchical clustering to group kinases by inhibition patterns, highlighting risks for toxicity (e.g., VEGFR2 inhibition linked to cardiovascular effects) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.